molecular formula C18H14BrN5O4S B10939758 1-(1,3-benzodioxol-5-yl)-2-({5-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone

1-(1,3-benzodioxol-5-yl)-2-({5-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone

Cat. No.: B10939758
M. Wt: 476.3 g/mol
InChI Key: DQUVUWNMQSXCDI-IFRROFPPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-BROMO-2-HYDROXYBENZALDEHYDE 1-(5-{[2-(1,3-BENZODIOXOL-5-YL)-2-OXOETHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)HYDRAZONE is a complex organic compound that features a combination of aromatic rings, triazole, and hydrazone functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-2-HYDROXYBENZALDEHYDE 1-(5-{[2-(1,3-BENZODIOXOL-5-YL)-2-OXOETHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)HYDRAZONE typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

Biology and Medicine

Industry

Mechanism of Action

The mechanism of action of 5-BROMO-2-HYDROXYBENZALDEHYDE 1-(5-{[2-(1,3-BENZODIOXOL-5-YL)-2-OXOETHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)HYDRAZONE involves interactions with various molecular targets. The hydrazone moiety can form stable complexes with metal ions, influencing enzymatic activities. The triazole ring may interact with biological macromolecules, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-BROMO-2-HYDROXYBENZALDEHYDE 1-(5-{[2-(1,3-BENZODIOXOL-5-YL)-2-OXOETHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)HYDRAZONE lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the triazole and hydrazone moieties makes it a versatile compound for various applications .

Properties

Molecular Formula

C18H14BrN5O4S

Molecular Weight

476.3 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-[[5-[(2E)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazinyl]-1H-1,2,4-triazol-3-yl]sulfanyl]ethanone

InChI

InChI=1S/C18H14BrN5O4S/c19-12-2-3-13(25)11(5-12)7-20-22-17-21-18(24-23-17)29-8-14(26)10-1-4-15-16(6-10)28-9-27-15/h1-7,25H,8-9H2,(H2,21,22,23,24)/b20-7+

InChI Key

DQUVUWNMQSXCDI-IFRROFPPSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)CSC3=NNC(=N3)N/N=C/C4=C(C=CC(=C4)Br)O

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)CSC3=NNC(=N3)NN=CC4=C(C=CC(=C4)Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.